molecular formula C3H2ClFN2O2S B13557082 5-Fluoro-1h-pyrazole-4-sulfonyl chloride

5-Fluoro-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B13557082
M. Wt: 184.58 g/mol
InChI Key: YGGUOKGHDXCWLW-UHFFFAOYSA-N
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Description

5-Fluoro-1h-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains a pyrazole ring substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1h-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction is carried out by treating the appropriate pyrazole with chlorosulfonic acid at controlled temperatures, usually between -20°C to 0°C, in a solvent such as chloroform . The reaction is highly exothermic and requires careful temperature control to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to manage the exothermic nature of the reaction. The starting materials are typically sourced in bulk, and the reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1h-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 5-Fluoro-1h-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other biological molecules, thereby inhibiting their activity . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1h-pyrazole-4-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C3H2ClFN2O2S

Molecular Weight

184.58 g/mol

IUPAC Name

5-fluoro-1H-pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C3H2ClFN2O2S/c4-10(8,9)2-1-6-7-3(2)5/h1H,(H,6,7)

InChI Key

YGGUOKGHDXCWLW-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1S(=O)(=O)Cl)F

Origin of Product

United States

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